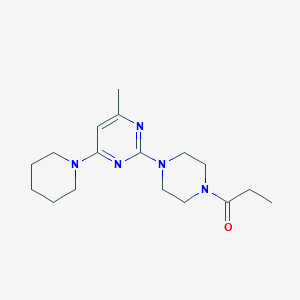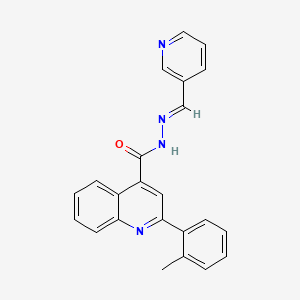
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrimidine derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine is not fully understood, but it is believed to act through various pathways. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to have several biochemical and physiological effects. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has several advantages for lab experiments, including its high potency and selectivity for its target molecules. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine is also relatively easy to synthesize and purify, making it an attractive compound for researchers. However, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has some limitations, including its potential toxicity and lack of specificity for certain target molecules.
Orientations Futures
There are several future directions for research on 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine. One area of interest is the development of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine analogs with improved pharmacological properties. Another area of interest is the study of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine and its potential therapeutic applications.
Méthodes De Synthèse
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine can be synthesized using various methods, including the reaction of 2,4-diamino-6-methylpyrimidine with 4-propionyl-1-piperazine and 1-piperidinyl-1-propanone. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product with high yield and purity.
Applications De Recherche Scientifique
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-3-16(23)21-9-11-22(12-10-21)17-18-14(2)13-15(19-17)20-7-5-4-6-8-20/h13H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFBDWJAWRUVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5121415.png)
![2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5121418.png)
![2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5121419.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5121426.png)
![2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5121434.png)
![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121440.png)
![2,6-di-tert-butyl-4-{[(3-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B5121457.png)
![7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5121468.png)
![2-[1-(5-bromo-2-furoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B5121479.png)

![2-(4-chlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5121492.png)
![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)
